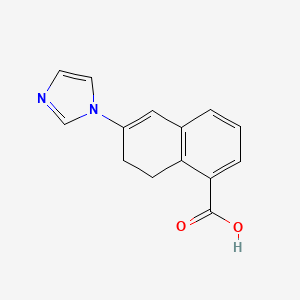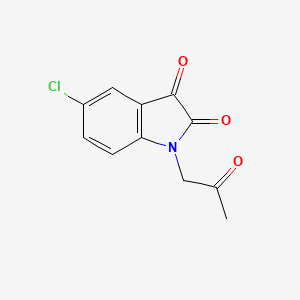
5-Chloro-1-(2-oxopropyl)indoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-(2-oxopropyl)indoline-2,3-dione is a chemical compound belonging to the indoline-2,3-dione family Indoline-2,3-dione derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 5-Chlor-1-(2-oxopropyl)indolin-2,3-dion beinhaltet typischerweise die Reaktion von 5-Chlorindolin-2,3-dion mit einem geeigneten Oxopropyl-Reagenz. Ein gängiges Verfahren verwendet N,N-Dimethylformamid (DMF) als Lösungsmittel und Kaliumcarbonat als Base. Die Reaktion wird bei Raumtemperatur durchgeführt, und das Produkt wird durch Kristallisation isoliert .
Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von 5-Chlor-1-(2-oxopropyl)indolin-2,3-dion kontinuierliche Fließreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von automatisierten Systemen ermöglicht eine präzise Steuerung der Reaktionsbedingungen wie Temperatur, Druck und Reagenzkonzentrationen, was zu einer effizienten großtechnischen Produktion führt.
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die häufig durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid gefördert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Chlor-Gruppe in der Verbindung macht sie anfällig für nukleophile Substitutionsreaktionen, bei denen Nukleophile wie Amine oder Thiole die Chlor-Gruppe ersetzen können.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Ammoniak oder primäre Amine in Ethanol.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung der entsprechenden Carbonsäuren.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Indolin-2,3-dion-Derivaten.
Wissenschaftliche Forschungsanwendungen
5-Chlor-1-(2-oxopropyl)indolin-2,3-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen antimikrobiellen und antifungalen Eigenschaften untersucht.
Industrie: Aufgrund seiner chromophoren Eigenschaften wird es bei der Herstellung von Farbstoffen und Pigmenten eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Chlor-1-(2-oxopropyl)indolin-2,3-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie Enzymen oder Rezeptoren. Die Verbindung kann die Aktivität bestimmter Enzyme hemmen, indem sie kovalente Bindungen mit ihren aktiven Zentren bildet, was zu einer Abnahme ihrer katalytischen Aktivität führt. Darüber hinaus kann sie mit zellulären Rezeptoren interagieren, Signaltransduktionswege modulieren und zelluläre Funktionen beeinflussen.
Ähnliche Verbindungen:
5-Chlorindolin-2,3-dion: Teilt sich die Indolin-2,3-dion-Kernstruktur, fehlt jedoch die Oxopropyl-Gruppe.
5-Chlor-1-(4-methoxybenzyl)indolin-2,3-dion: Enthält eine Methoxybenzyl-Gruppe anstelle der Oxopropyl-Gruppe.
Einzigartigkeit: Das Vorhandensein der Oxopropyl-Gruppe in 5-Chlor-1-(2-oxopropyl)indolin-2,3-dion erhöht seine Reaktivität und das Potenzial zur Bildung verschiedener Derivate. Dies macht es zu einem wertvollen Zwischenprodukt bei der Synthese verschiedener biologisch aktiver Verbindungen, wodurch es sich von anderen ähnlichen Verbindungen unterscheidet.
Wirkmechanismus
The mechanism of action of 5-Chloro-1-(2-oxopropyl)indoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to a decrease in their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
5-Chloroindoline-2,3-dione: Shares the indoline-2,3-dione core structure but lacks the oxopropyl group.
5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione: Contains a methoxybenzyl group instead of the oxopropyl group.
Uniqueness: The presence of the oxopropyl group in 5-Chloro-1-(2-oxopropyl)indoline-2,3-dione enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable intermediate in the synthesis of various biologically active compounds, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
79552-56-0 |
|---|---|
Molekularformel |
C11H8ClNO3 |
Molekulargewicht |
237.64 g/mol |
IUPAC-Name |
5-chloro-1-(2-oxopropyl)indole-2,3-dione |
InChI |
InChI=1S/C11H8ClNO3/c1-6(14)5-13-9-3-2-7(12)4-8(9)10(15)11(13)16/h2-4H,5H2,1H3 |
InChI-Schlüssel |
GTDHXEUQLNUOLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CN1C2=C(C=C(C=C2)Cl)C(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11872384.png)
![9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11872386.png)
![6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11872391.png)
![Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11872397.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11872400.png)

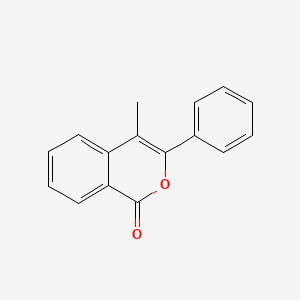

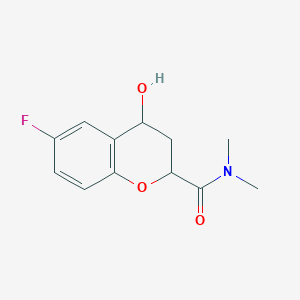
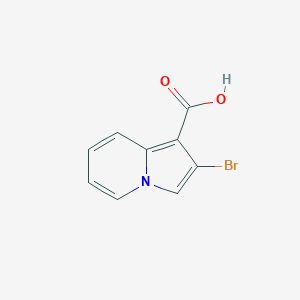
![9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one](/img/structure/B11872428.png)

